4-Butoxy-3-fluorophenol
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Overview
Description
Phenol, 4-butoxy-3-fluoro- is an organic compound with the molecular formula C10H13FO2 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a butoxy group and the hydrogen atom at the meta position is replaced by a fluorine atom
Preparation Methods
The synthesis of Phenol, 4-butoxy-3-fluoro- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated phenol is reacted with a butyl halide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically requires heating to around 100-150°C and may be carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .
Industrial production methods for Phenol, 4-butoxy-3-fluoro- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety and efficiency.
Chemical Reactions Analysis
Phenol, 4-butoxy-3-fluoro- undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized to form quinones, which are important intermediates in the synthesis of various pharmaceuticals and dyes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: : Reduction of Phenol, 4-butoxy-3-fluoro- can lead to the formation of hydroquinones. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose .
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Substitution: : Electrophilic aromatic substitution reactions are common for phenolic compounds. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitrophenols .
Scientific Research Applications
Phenol, 4-butoxy-3-fluoro- has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
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Biology: : This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving phenolic substrates. It serves as a model compound to understand the behavior of phenolic compounds in biological systems .
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Medicine: : Phenol derivatives, including Phenol, 4-butoxy-3-fluoro-, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, and antioxidant activities, making them candidates for drug development .
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Industry: : In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of Phenol, 4-butoxy-3-fluoro- involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The butoxy group increases the hydrophobicity of the molecule, enhancing its ability to interact with lipid membranes and proteins. The fluorine atom can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets .
In biological systems, Phenol, 4-butoxy-3-fluoro- may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its phenolic structure allows it to participate in redox reactions, potentially impacting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Phenol, 4-butoxy-3-fluoro- can be compared with other phenol derivatives, such as:
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Phenol, 4-butoxy-: : This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
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Phenol, 3-fluoro-: : This compound lacks the butoxy group, which affects its hydrophobicity and interaction with biological molecules.
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Phenol, 4-methoxy-3-fluoro-: : The methoxy group is smaller than the butoxy group, leading to differences in steric effects and chemical properties .
Phenol, 4-butoxy-3-fluoro- is unique due to the presence of both butoxy and fluoro groups, which impart specific chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
54509-31-8 |
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Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-butoxy-3-fluorophenol |
InChI |
InChI=1S/C10H13FO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
GDXAFAFPRVVQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
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